![molecular formula C5H10FeO5 B13836026 FER pentacarbonyle [French]](/img/structure/B13836026.png)
FER pentacarbonyle [French]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacarbonyle de fer, also known as iron pentacarbonyl, is a chemical compound with the formula Fe(CO)₅. Under standard conditions, it is a straw-colored liquid with a pungent odor. This compound is highly toxic and flammable, and it is used as a precursor to various iron compounds .
Méthodes De Préparation
Pentacarbonyle de fer is typically prepared by the reaction of finely divided iron with carbon monoxide. This reaction is carried out under high pressure and moderate temperature conditions. The process can be summarized as follows: [ \text{Fe} + 5 \text{CO} \rightarrow \text{Fe(CO)}_5 ]
In industrial settings, the Mond process is often employed. This involves the carbonylation of iron present in nickel matte at high pressure (around 70 bar) and elevated temperatures (approximately 170°C) .
Analyse Des Réactions Chimiques
Pentacarbonyle de fer undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form iron oxides and carbon dioxide.
Reduction: It can be reduced to metallic iron and carbon monoxide.
Substitution: The carbonyl ligands can be substituted by other ligands such as phosphines, amines, and halides.
Common reagents used in these reactions include oxygen, hydrogen, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Pentacarbonyle de fer has numerous applications in scientific research, including:
Chemistry: It is used as a precursor for synthesizing various iron-containing compounds.
Biology: It is used in studies involving iron metabolism and transport.
Industry: It is used as an anti-knock agent in gasoline and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of pentacarbonyle de fer involves the release of carbon monoxide and iron upon decomposition. The carbon monoxide can bind to hemoglobin, preventing oxygen transport in the blood, which is the basis of its toxicity. The iron released can participate in various biochemical reactions, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Pentacarbonyle de fer is unique due to its high volatility and the ability to form various iron-containing compounds. Similar compounds include:
- Chromium hexacarbonyl (Cr(CO)₆)
- Molybdenum hexacarbonyl (Mo(CO)₆)
- Tungsten hexacarbonyl (W(CO)₆)
- Nickel tetracarbonyl (Ni(CO)₄)
These compounds share similar properties, such as being metal carbonyls with high volatility and toxicity. pentacarbonyle de fer is distinct in its specific applications and reactivity .
Propriétés
IUPAC Name |
formaldehyde;iron |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CH2O.Fe/c5*1-2;/h5*1H2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDQZMFCMIYXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C=O.C=O.C=O.C=O.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FeO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)
![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)



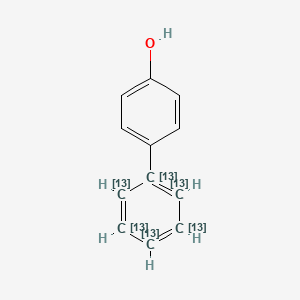
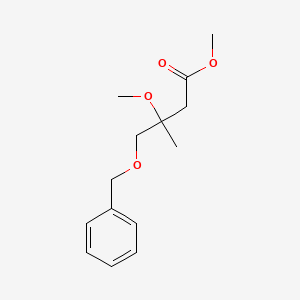
![3-[Cyclopentyl(dimethyl)silyl]propan-1-amine](/img/structure/B13835976.png)
![(3AR,4R,5R,6AS)-5-((tert-butyldimethylsilyl)oxy)-4-((3S,5S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cy clopenta[b]furan-2-one](/img/structure/B13835981.png)
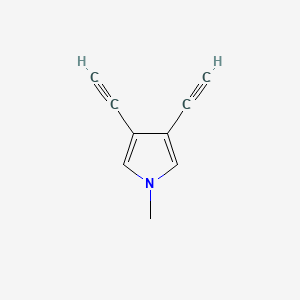
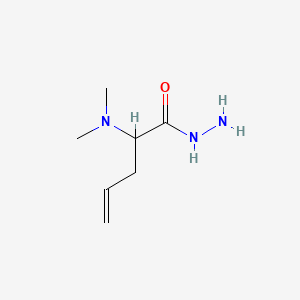
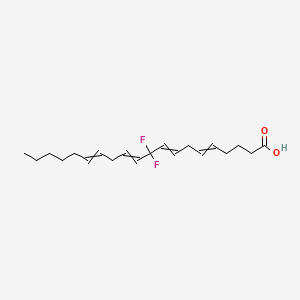

![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
